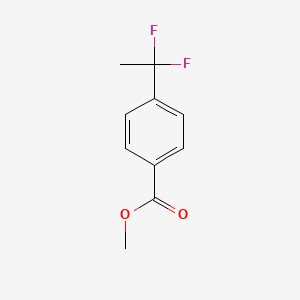

Methyl 4-(1,1-difluoroethyl)benzoate

Description

BenchChem offers high-quality Methyl 4-(1,1-difluoroethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(1,1-difluoroethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1,1-difluoroethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(11,12)8-5-3-7(4-6-8)9(13)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTHNOGPHKDFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-(1,1-difluoroethyl)benzoate CAS 444915-84-8 properties

An In-depth Technical Guide to Methyl 4-(1,1-difluoroethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1,1-difluoroethyl)benzoate, with CAS number 444915-84-8, is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,1-difluoroethyl group, in particular, is gaining attention as a bioisostere for moieties like the methoxy group, offering a unique combination of steric and electronic properties.[1] This guide provides a comprehensive overview of the known properties, a plausible synthetic route, predicted spectral data, potential applications, and safety considerations for this compound, designed to support research and development efforts.

Physicochemical Properties

While extensive experimental data for Methyl 4-(1,1-difluoroethyl)benzoate is not widely published, the following properties have been reported by chemical suppliers or can be calculated from its structure.

| Property | Value | Source |

| CAS Number | 444915-84-8 | [2] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [2] |

| Molecular Weight | 200.18 g/mol | [2] |

| Appearance | Not specified (likely a colorless liquid or low-melting solid) | Inferred |

| Purity | ≥95% | [2] |

| Storage | 2-8 °C | [2] |

| SMILES | FC(C)(F)C1=CC=C(C(=O)OC)C=C1 | [2] |

Synthesis and Reaction Mechanisms

A likely and efficient synthetic route to Methyl 4-(1,1-difluoroethyl)benzoate involves a two-step process: the synthesis of the key intermediate, 4-(1,1-difluoroethyl)benzoic acid, followed by a standard Fischer esterification.

Part 1: Synthesis of 4-(1,1-difluoroethyl)benzoic acid

The introduction of the 1,1-difluoroethyl group onto an aromatic ring can be achieved through various methods. One plausible approach is the difluoroethylation of a suitable arylboronic acid precursor using a reagent like 1,1-difluoroethyl chloride (CH₃CF₂Cl) in the presence of a nickel catalyst.[1]

Caption: Proposed synthesis of the key intermediate.

Part 2: Fischer Esterification

The final step is the acid-catalyzed esterification of 4-(1,1-difluoroethyl)benzoic acid with methanol.[3][4] This is an equilibrium-driven reaction, and using an excess of methanol can shift the equilibrium towards the product.[5]

Experimental Protocol: Fischer Esterification [3][5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-(1,1-difluoroethyl)benzoic acid in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents), to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography or distillation.

Caption: Role in enhancing drug properties.

Safety and Handling

No specific safety data sheet (SDS) is widely available for Methyl 4-(1,1-difluoroethyl)benzoate. Therefore, it should be handled with the standard precautions for laboratory chemicals, and the safety guidelines for related fluorinated aromatic esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

In case of contact:

-

Skin: Wash off with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes.

-

-

Fire Safety: While not expected to be highly flammable, keep away from open flames and high temperatures. Use appropriate extinguishing media for chemical fires.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

It is crucial to consult the safety data sheet from the supplier before handling this compound.

Conclusion

Methyl 4-(1,1-difluoroethyl)benzoate is a promising, albeit not extensively studied, chemical entity. Its value lies in the unique properties conferred by the 1,1-difluoroethyl group, making it a potentially important building block for the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and potential applications, based on available data and established chemical principles, to aid researchers in their scientific endeavors.

References

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Published November 24, 2022.

- Fischer Esterification-Typical Procedures. OperaChem. Published January 5, 2024.

- A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor. Thieme.

- Methyl 4-(1,1-difluoroethyl)

- Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. Published June 7, 2018.

- Process for making certain benzoic acid compounds.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Methyl 4-(difluoromethyl)

- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv

- 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. PMC. Published September 9, 2019.

- Fluorine Safety.

- 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Published November 17, 2017.

- Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes.

- Safety data sheet. Daikin Chemicals. Published March 13, 2023.

- Methyl 4-(difluoromethoxy)

- Rsc.org.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Published November 15, 2020.

- Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Published December 27, 2016.

- Simul

- Reactions of O*- With Methyl Benzoate: A Negative Ion Chemical Ionization and Fourier Transform Ion Cyclotron Resonance Study. PubMed. Published June 15, 2001.

- 14 - SAFETY D

- CASPRE - 13 C NMR Predictor.

- Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers.

- Synthesis of 4-Benzoylbenzoic Acid Derivatives: An Applic

- 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones.

- Aldrich 381292 - • SAFETY D

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Published November 16, 2022.

- (PDF) Methyl 4-methylbenzoate.

- Fischer Esterification of Benzoic Acid with Ethanol: Applic

- SAFETY D

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Published July 18, 2025.

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Published January 5, 2005.

- Recent Advances for the Direct Introduction of the CF2Me Moiety. PMC.

- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.

- Unraveling the Molecular Blueprint: An In-depth Guide to the Mass Spectrometry Fragmentation of Methyl 4-formylbenzo

- Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids.

- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. European Patent Office. Published December 1, 2005.

- Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. PubMed. Published August 15, 2018.

- Solved A) From the 13C NMR spectrum of methyl benzoate. Chegg.com. Published April 28, 2020.

- Fischer–Speier esterific

- 19Flourine NMR.

- 13-C NMR - How Many Signals. Master Organic Chemistry. Published February 8, 2022.

Sources

- 1. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 4-(1,1-difluoroethyl)benzoate; CAS No.: 444915-84-8 [chemshuttle.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Physicochemical properties of Methyl 4-(1,1-difluoroethyl)benzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(1,1-difluoroethyl)benzoate

Abstract

Methyl 4-(1,1-difluoroethyl)benzoate (CAS No. 444915-84-8) is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science.[1] The incorporation of the 1,1-difluoroethyl moiety into the benzoate scaffold imparts unique electronic and metabolic properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[2] This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its analytical characterization, and insights into its applications. We will explore its structural attributes, spectroscopic signature, and thermal behavior, grounding the discussion in established analytical methodologies. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for synthesis, characterization, and application.

Introduction: The Significance of the Difluoroalkyl Motif

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug design. The 1,1-difluoroethyl group, in particular, serves as a bioisostere for various functional groups, including hydroxyls, thiols, and, critically, the metabolically labile ethyl group. Its presence can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can modulate the acidity (pKa) of nearby protons and influence the overall electronic profile of the parent molecule, thereby affecting its binding affinity and pharmacokinetic properties.[2]

Methyl 4-(1,1-difluoroethyl)benzoate provides a versatile scaffold for accessing these benefits. The ester functionality allows for straightforward chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling its integration into more complex molecular architectures.

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The following table summarizes its known and estimated physicochemical characteristics.

| Property | Value / Description | Source / Rationale |

| CAS Number | 444915-84-8 | [1] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |

| Molecular Weight | 200.18 g/mol | [1] |

| Appearance | Expected to be a colorless liquid or low-melting solid. | Based on similar structures like Methyl 4-(difluoromethyl)benzoate.[3] |

| Boiling Point | Estimated to be in the range of 220-240 °C at atmospheric pressure. | Extrapolated from related benzoate esters.[4] |

| Solubility | Poorly soluble in water; miscible with common organic solvents (e.g., methanol, ethyl acetate, dichloromethane). | Typical for benzoate esters.[5] |

| Density | Estimated to be ~1.2 g/mL at 25 °C. | Based on the density of similar fluorinated benzoates. |

| LogP (o/w) | Estimated to be in the range of 2.5 - 3.0. | The difluoroethyl group increases lipophilicity compared to a simple methyl or ethyl group. |

| SMILES | FC(C)(F)C1=CC=C(C(=O)OC)C=C1 | [1] |

| Storage | Store at 2-8 °C. | [1] |

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of Methyl 4-(1,1-difluoroethyl)benzoate.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) will appear as a singlet around 3.9 ppm. The aromatic protons will present as two doublets in the 7.5-8.1 ppm region, characteristic of a 1,4-disubstituted benzene ring. The methyl protons of the difluoroethyl group (-CH₃) will be a triplet due to coupling with the two adjacent fluorine atoms, expected around 1.9-2.1 ppm.

-

¹³C NMR: The carbonyl carbon of the ester will be observed downfield (~165 ppm). Aromatic carbons will appear in the 125-135 ppm range. The quaternary carbon attached to the two fluorine atoms will be a triplet in the 120-125 ppm range due to one-bond C-F coupling. The methyl carbon of the difluoroethyl group will be a triplet around 25-30 ppm due to two-bond C-F coupling.

-

¹⁹F NMR: A single resonance is expected, which will appear as a quartet due to coupling with the three protons of the adjacent methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1730 cm⁻¹ .

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹ , are characteristic of C-F bonds.

-

Aromatic C=C Stretch: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ester): Bands will be present in the 1250-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The primary molecular ion peak should be observed at m/z = 200.18.

-

Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 169, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 141.

Experimental Methodologies for Characterization

The following protocols provide a framework for the rigorous analysis of Methyl 4-(1,1-difluoroethyl)benzoate.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Create a dilution to 0.1 mg/mL for analysis.

-

Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended.

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Caption: High-level workflow for HPLC purity analysis.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess thermal stability.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate at 0 °C.

-

Ramp the temperature to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The absence of other significant thermal events indicates good stability within the tested range.

Caption: Standard workflow for DSC thermal analysis.

Applications in Research and Development

The primary application of Methyl 4-(1,1-difluoroethyl)benzoate is as a synthetic intermediate in drug discovery. The 1,1-difluoroethyl group acts as a metabolically robust bioisostere for an ethyl or isopropyl group, and can also mimic a hydroxylated derivative by engaging in hydrogen bonding as a weak H-bond donor.

Caption: Impact of the 1,1-difluoroethyl group in drug design.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Methyl 4-(1,1-difluoroethyl)benzoate should always be consulted, general precautions based on analogous structures should be followed.

-

Hazard Classification: Expected to be harmful if swallowed and may cause skin and serious eye irritation.[7]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[1] Keep away from strong oxidizing agents and strong bases.[9]

References

-

U.S. Environmental Protection Agency. Methyl 4-(fluorocarbonyl)benzoate Properties. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177849886, Methyl 4-(1,1-difluoro-2-iodoprop-2-enyl)benzoate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Methyl 4-(trifluoromethyl)benzoate in Chemical Research. Available from: [Link]

-

Schultz, M. M., et al. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology, 2006. Available from: [Link]

-

Schultz, M. M., et al. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection Liquid Chromatography Tandem Mass Spectrometry—Characterization of Municipal Wastewaters. Environmental Science & Technology, 2006. Available from: [Link]

-

The Good Scents Company. methyl 4-methyl benzoate. Available from: [Link]

-

Begley, T. H., et al. Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. ACS Measurement Science Au, 2023. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 583124, Methyl 4-ethenylbenzoate. Available from: [Link]

-

De Voogt, P., & Saez, M. Analytical chemistry of perfluoroalkylated substances. TrAC Trends in Analytical Chemistry, 2006. Available from: [Link]

-

Gkaitatzi, C., et al. A multi-technique analytical approach for impurity profiling during synthesis: The case of difluprednate. Journal of Pharmaceutical and Biomedical Analysis, 2020. Available from: [Link]

-

Wang, S., et al. [Application of methyl in drug design]. Yao Xue Xue Bao, 2017. Available from: [Link]

-

PrepChem.com. Synthesis of Methyl 4-Acetylbenzoate. Available from: [Link]

-

ResearchGate. One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Available from: [Link]

-

Royal Society of Chemistry. Methyl 4-vinylbenzoate. Available from: [Link]

-

Ataman Kimya. METHYL BENZOATE. Available from: [Link]

-

Lin, S., et al. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 2023. Available from: [Link]

-

ResearchGate. (PDF) Methyl 4-methylbenzoate. Available from: [Link]

-

Chemsrc. Methyl benzoate. Available from: [Link]

-

SlidePlayer. Preparation of Methyl Benzoate. Available from: [Link]

-

National Institute of Standards and Technology. Benzoic acid, 4-methyl-, methyl ester. Available from: [Link]

-

Wikipedia. Methyl benzoate. Available from: [Link]

-

Liu, Q., et al. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2004. Available from: [Link]

-

FooDB. Showing Compound Methyl benzoate (FDB012198). Available from: [Link]

-

National Institute of Standards and Technology. Methyl 4(methylamino)benzoate. Available from: [Link]

Sources

- 1. Methyl 4-(1,1-difluoroethyl)benzoate; CAS No.: 444915-84-8 [chemshuttle.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 444915-76-8: Methyl 4-(difluoromethyl)benzoate [cymitquimica.com]

- 4. Benzoic acid esters | Fisher Scientific [fishersci.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. A multi-technique analytical approach for impurity profiling during synthesis: The case of difluprednate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. fishersci.com [fishersci.com]

Structural and Nomenclature Analysis of Methyl 4-(1,1-difluoroethyl)benzoate: A Technical Guide for Drug Development

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Methyl 4-(1,1-difluoroethyl)benzoate (CAS No. 444915-84-8) serves as a highly versatile, fluorinated building block. This whitepaper provides a comprehensive deconstruction of its structural nomenclature, physicochemical properties, synthetic methodologies, and its critical role as a bioisosteric module in drug discovery workflows.

Structural Anatomy & IUPAC Nomenclature Logic

The IUPAC nomenclature of Methyl 4-(1,1-difluoroethyl)benzoate is systematically derived from its core structural components. Understanding this nomenclature is essential for predicting its chemical reactivity and spatial geometry.

-

The Parent Core (Benzoate): The foundational scaffold is benzoic acid. The suffix "-oate" indicates that the carboxylic acid has been converted into an ester.

-

The Ester Alkyl Group (Methyl): The "Methyl" prefix designates that a methyl group (–CH₃) is covalently bonded to the ester oxygen. This functional group is typically utilized as a protecting group during upstream synthesis, which can later be saponified to yield the active benzoic acid derivative for amide coupling.

-

The Substitution Pattern (4-): The number "4" indicates a para-substitution pattern on the benzene ring relative to the ester group (position 1). This 1,4-disubstitution provides a linear vector for the molecule, which is highly predictable for structure-activity relationship (SAR) modeling.

-

The Fluorinated Moiety (1,1-difluoroethyl): This substituent consists of an ethyl chain (–CH₂CH₃) where the two hydrogen atoms on the first carbon (C1, the benzylic carbon directly attached to the phenyl ring) have been replaced by fluorine atoms. The "1,1" locants specify that both fluorines are geminal (on the same carbon), creating a –CF₂CH₃ group.

Physicochemical Profiling

The introduction of the gem-difluoro group significantly alters the physicochemical landscape of the molecule. The table below summarizes these critical parameters.

| Property | Value | Rationale / Significance in Drug Design |

| IUPAC Name | Methyl 4-(1,1-difluoroethyl)benzoate | Standardized identification for chemical registries. |

| CAS Number | 444915-84-8 | Unique identifier for global sourcing and compliance [3]. |

| Molecular Formula | C₁₀H₁₀F₂O₂ | Highlights the specific halogenation ratio. |

| Molecular Weight | 200.18 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |

| H-Bond Donors | 0 | Absence of donors enhances passive membrane permeability. |

| H-Bond Acceptors | 4 | Two from the ester oxygens; two weak acceptors from the fluorine atoms, modulating target binding. |

| Lipophilicity (LogP) | ~2.8 (Estimated) | The –CF₂CH₃ group increases lipophilicity compared to its non-fluorinated ethyl analog, improving lipid bilayer penetration. |

The Role of the 1,1-Difluoroethyl Group in Drug Design

From a drug development perspective, the 1,1-difluoroethyl group (–CF₂CH₃) is not merely a structural novelty; it is a highly engineered bioisostere. It is frequently deployed to mimic the steric bulk and electronic features of a methoxy (–OCH₃) or ethyl (–CH₂CH₃) group[1].

However, unlike a methoxy group, which is highly susceptible to cytochrome P450-mediated O-dealkylation, the strong C–F bonds in the 1,1-difluoroethyl group are metabolically inert. This substitution effectively blocks benzylic oxidation, thereby increasing the half-life of the resulting API. Furthermore, the strong electron-withdrawing nature of the –CF₂– group modulates the pKa of adjacent functional groups and alters the conformational preference of the molecule, often locking it into a bioactive conformation that enhances target affinity.

Synthetic Methodologies & Mechanistic Causality

The synthesis of Methyl 4-(1,1-difluoroethyl)benzoate is typically achieved through the deoxofluorination of the corresponding ketone, Methyl 4-acetylbenzoate. Recent advances also allow for direct transition-metal-catalyzed 1,1-difluoroethylation using reagents like 1,1-difluoroethyl chloride (CH₃CF₂Cl) [2].

Below is the standard deoxofluorination workflow using DAST (Diethylaminosulfur trifluoride), designed as a self-validating system to ensure safety and high yield.

Step-by-Step Deoxofluorination Protocol

-

Preparation & Inert Atmosphere: Dissolve Methyl 4-acetylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under a strict Argon atmosphere.

-

Causality: DAST is highly moisture-sensitive. The presence of water leads to violent hydrolysis and the premature release of corrosive hydrogen fluoride (HF), which degrades the starting material and poses a severe safety risk.

-

-

Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add DAST (2.5 eq) dropwise over 15 minutes.

-

Causality: The initial nucleophilic attack of the carbonyl oxygen onto the sulfur atom of DAST is highly exothermic. Controlled addition at 0 °C prevents thermal runaway and minimizes the formation of elimination side-products (e.g., vinyl fluorides).

-

-

Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. If conversion is slow, gently heat to 40 °C. Monitor progression via LC-MS.

-

Causality: The cleavage of the C–O bond to form the transient carbocation/ion pair requires thermal energy.

-

-

Quenching (Critical Step): Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO₃ until gas evolution ceases.

-

Causality: The basic aqueous quench neutralizes unreacted DAST and the stoichiometric HF generated during the reaction. This prevents the etching of glassware and ensures a safe phase separation.

-

-

Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

Mechanistic Pathway

Mechanistic pathway of deoxofluorination using DAST to yield the 1,1-difluoroethyl group.

Downstream Application Workflow

Once synthesized, Methyl 4-(1,1-difluoroethyl)benzoate is rarely the final drug candidate. Instead, it serves as a modular component. The methyl ester is typically hydrolyzed to reveal a reactive carboxylic acid, which is then conjugated to various amines via amide coupling to build the final API architecture.

Workflow for integrating the difluoroethyl building block into an API and subsequent ADME profiling.

References

An In-Depth Technical Guide to Methyl 4-(1,1-difluoroethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-(1,1-difluoroethyl)benzoate, a compound of increasing interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles and experimental evidence.

Introduction: The Significance of the 1,1-Difluoroethyl Moiety

Methyl 4-(1,1-difluoroethyl)benzoate is an aromatic ester distinguished by the presence of a 1,1-difluoroethyl group at the para position of the benzoate ring. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The 1,1-difluoroethyl group, in particular, has garnered significant attention in drug design as it can serve as a lipophilic bioisostere for the methoxy group. This substitution can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulated pharmacokinetic profiles. Its unique steric and electronic properties make it a valuable functional group for the development of novel therapeutic agents and advanced materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 4-(1,1-difluoroethyl)benzoate is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 444915-84-8 | [1] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |

| Molecular Weight | 200.18 g/mol | [1] |

| Appearance | Predicted to be a solid or liquid | |

| Melting Point | Not available in searched literature | |

| Boiling Point | Not available in searched literature | |

| Solubility | Predicted to be soluble in common organic solvents |

Synthesis of Methyl 4-(1,1-difluoroethyl)benzoate

The synthesis of (1,1-difluoroethyl)arenes, including Methyl 4-(1,1-difluoroethyl)benzoate, can be achieved through modern cross-coupling methodologies. A particularly effective approach is the nickel-catalyzed cross-coupling of an arylboronic acid with a 1,1-difluoroethyl halide.

Proposed Synthetic Route: Nickel-Catalyzed Cross-Coupling

A viable and efficient method for the synthesis of Methyl 4-(1,1-difluoroethyl)benzoate involves the nickel-catalyzed reaction of 4-(methoxycarbonyl)phenylboronic acid with a 1,1-difluoroethyl halide, such as 1,1-difluoroethyl chloride or bromide. This reaction leverages the ability of a nickel catalyst to facilitate the formation of a carbon-carbon bond between the aromatic ring and the difluoroethyl group.

Figure 1: Proposed workflow for the synthesis of Methyl 4-(1,1-difluoroethyl)benzoate.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, self-validating protocol based on established nickel-catalyzed cross-coupling reactions for the synthesis of related compounds. Optimization of specific parameters may be necessary to achieve the highest yield and purity for Methyl 4-(1,1-difluoroethyl)benzoate.

Materials:

-

4-(Methoxycarbonyl)phenylboronic acid

-

1,1-Difluoroethyl chloride (or bromide)

-

Nickel(II) chloride complex (e.g., NiCl₂(dppp))

-

Bipyridine ligand

-

Potassium carbonate (or other suitable base)

-

Anhydrous toluene (or other suitable solvent)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-(methoxycarbonyl)phenylboronic acid (1.0 eq.), nickel(II) chloride complex (e.g., 5 mol%), and the bipyridine ligand (e.g., 10 mol%).

-

Addition of Base and Solvent: Add the base (e.g., potassium carbonate, 2.0 eq.) and anhydrous toluene.

-

Addition of Difluoroethylating Agent: Introduce the 1,1-difluoroethyl halide (e.g., 1.2-1.5 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to a specified temperature (e.g., 80-110 °C) and stir vigorously for a predetermined time (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Methyl 4-(1,1-difluoroethyl)benzoate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Nickel catalysts, particularly in their active form, can be sensitive to oxygen. An inert atmosphere prevents catalyst deactivation and unwanted side reactions.

-

Anhydrous Solvents: Water can interfere with the catalytic cycle, leading to reduced yields.

-

Ligand: The choice of ligand is crucial for stabilizing the nickel catalyst, promoting the desired reactivity, and influencing the efficiency of the cross-coupling.

-

Base: The base is necessary to activate the boronic acid for transmetalation to the nickel center.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The protons ortho to the ester group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the 1,1-difluoroethyl group.

-

Methyl Ester Protons: A singlet at approximately δ 3.9 ppm, integrating to 3H.

-

Ethyl Protons: A triplet at approximately δ 2.0-2.5 ppm, integrating to 3H, corresponding to the methyl group of the difluoroethyl moiety. The coupling will be to the two fluorine atoms, resulting in a triplet (³JHF).

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm). The carbon attached to the 1,1-difluoroethyl group will appear as a triplet due to C-F coupling.

-

Methyl Ester Carbon: A signal around δ 52 ppm.

-

Difluoroethyl Carbons: The quaternary carbon bearing the two fluorine atoms will appear as a triplet at a significantly downfield shift (δ 120-130 ppm) due to the strong deshielding effect of the fluorine atoms. The methyl carbon of this group will appear further upfield.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band around 1720-1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretch: A strong band in the region of 1250-1300 cm⁻¹.

-

C-F Stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

-

Aromatic C-H Stretches: Absorptions just above 3000 cm⁻¹.

-

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z = 200.

-

Fragmentation Pattern: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃, m/z 31) to give a benzoyl cation, and the loss of the methyl group (-CH₃, m/z 15). The presence of the difluoroethyl group will also lead to characteristic fragmentation patterns.

Applications in Drug Discovery and Materials Science

The unique properties of the 1,1-difluoroethyl group make Methyl 4-(1,1-difluoroethyl)benzoate a valuable building block in several areas of research.

-

Medicinal Chemistry: As a bioisostere of a methoxy group, the 1,1-difluoroethyl moiety can be incorporated into drug candidates to improve their metabolic stability and binding affinity. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Materials Science: The introduction of fluorine can impart desirable properties to organic materials, such as increased thermal stability and altered electronic characteristics. Methyl 4-(1,1-difluoroethyl)benzoate can be used as a monomer or precursor for the synthesis of novel polymers and liquid crystals.

Conclusion

Methyl 4-(1,1-difluoroethyl)benzoate is a promising compound with significant potential in both medicinal chemistry and materials science. Its synthesis, achievable through modern cross-coupling techniques, provides access to a versatile building block containing the valuable 1,1-difluoroethyl moiety. Further research into its properties and applications is warranted and is expected to yield exciting advancements in these fields.

References

-

PubMed. Nickel-Catalyzed Difluoroalkylation of (Hetero)Arylborons with Unactivated 1-Bromo-1,1-difluoroalkanes. [Link]

-

ACS Publications. Nickel-Catalyzed Cross-Coupling of Aryl Boronic Acids with CF2Br2: Access to Diaryldifloromethanes. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

MSU Chemistry. Mass Spectrometry. [Link]

-

NIU Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]

-

Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

-

Doc Brown's CHEMISTRY. Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Wikipedia. Methyl benzoate. [Link]

-

EPA. Methyl 4-(fluorocarbonyl)benzoate Properties. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. [Link]

-

PubChem. Methyl 4-(1,1-difluoro-2-iodoprop-2-enyl)benzoate. [Link]

-

UCLA Chemistry. IR Absorption Table. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Thieme. The Main Fragmentation Reactions of Organic Compounds. [Link]

-

ResearchGate. Mass spectrum fragmentation patterns. [Link]

- Google Patents. A kind of preparation method of 4- methyl -4 '-fluoro- benzophenone.

-

NII. Nickel-Catalyzed Cross-Coupling of Bromodifluoromethyl- phosphonates with Arylboron Reagents. [Link]

-

Royal Society of Chemistry. Nickel-catalysed enantioselective cross-electrophile coupling reaction with the retention of the β-fluorine atom. [Link]

-

University of Wisconsin. 13C NMR and structure. [Link]

-

NIST WebBook. Methyl 4(methylamino)benzoate. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

- Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Royal Society of Chemistry. Supporting Information. [Link]

Sources

Biological significance of the 1,1-difluoroethyl group in drug design

An In-depth Technical Guide to the 1,1-Difluoroethyl Group in Drug Design

Introduction: The Rise of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, with over 25% of all pharmaceuticals containing at least one fluorine atom.[1] This remarkable prevalence is due to the unique properties of fluorine, the most electronegative element, which can profoundly alter a molecule's physicochemical and biological profile. Among the diverse array of fluorinated motifs, the 1,1-difluoroethyl group (–CF₂CH₃) has emerged as a particularly valuable substituent for optimizing drug candidates.

This guide, intended for researchers and drug development professionals, provides a deep dive into the biological significance of the 1,1-difluoroethyl group. We will move beyond a simple listing of effects to explore the underlying causality, offering field-proven insights into how this group can be leveraged to overcome common challenges in medicinal chemistry, from metabolic instability to suboptimal target engagement.

Strategic Impact on Physicochemical Properties

The introduction of a 1,1-difluoroethyl group is a strategic decision that reverberates through a molecule's entire physicochemical profile. Understanding these changes is critical to its rational application.

The Methoxy Bioisostere: A Paradigm of Metabolic Fortification

One of the most powerful applications of the 1,1-difluoroethyl group is as a bioisostere for the methoxy group (–OCH₃).[1][2][3][4] Aryl ethers are common in bioactive scaffolds but represent a significant metabolic liability, often undergoing rapid O-demethylation by cytochrome P450 (CYP450) enzymes.[3] By replacing the ether oxygen with a difluoromethylene (CF₂) unit, a metabolically robust analogue is created. The C-F bond is exceptionally strong and resistant to oxidative cleavage, effectively blocking this metabolic pathway and enhancing the compound's half-life.[5][6]

This bioisosteric replacement generally preserves the steric and electronic features of the methoxy group, allowing the molecule to retain its binding affinity for the target protein while gaining metabolic stability.[1][2][4]

Caption: Bioisosteric replacement of a labile methoxy group with a stable 1,1-difluoroethyl group.

Modulating Lipophilicity (logP/logD)

The effect of the 1,1-difluoroethyl group on lipophilicity is nuanced and context-dependent. While fluorine is highly electronegative, replacing hydrogen with fluorine often increases lipophilicity. However, the partially fluorinated 1,1-difluoroethyl group presents a more complex picture. Studies have shown that the change in the logarithm of the partition coefficient (ΔlogP) when replacing a methyl group with a difluoroethyl group can range from slightly negative to positive.[7] This variability allows for fine-tuning of a compound's solubility and permeability profile. In many cases, it provides a more moderate increase in lipophilicity compared to a trifluoromethyl (–CF₃) group, which can be advantageous in avoiding the pitfalls of excessively high logP values, such as poor solubility and off-target toxicity.[8]

The Lipophilic Hydrogen Bond Donor

A defining characteristic of the difluoroethyl group is its ability to act as a weak hydrogen bond (H-bond) donor.[7][9][10][11] The two electron-withdrawing fluorine atoms polarize the adjacent C-H bond, increasing the acidity of the proton and enabling it to engage in H-bond interactions with suitable acceptors like carbonyl oxygens or nitrogen atoms in a protein's active site.[9][12] This "lipophilic hydrogen bond donor" capacity is unique, as it introduces H-bonding potential without the significant increase in polarity and decrease in permeability associated with traditional H-bond donors like hydroxyl (–OH) or amine (–NH₂) groups.[7][10] This can lead to enhanced binding affinity and selectivity.

Impact on pKa and Conformational Preference

The strong inductive effect of the geminal fluorine atoms can significantly lower the pKa of nearby acidic or basic functionalities, a property that can be exploited to modulate a compound's ionization state at physiological pH.[5] This, in turn, affects its solubility, permeability, and potential for ionic interactions with its target.

Furthermore, the difluoroethyl group can exert significant control over molecular conformation through stereoelectronic effects, notably the fluorine gauche effect.[13][14] This effect, arising from hyperconjugative interactions, can stabilize specific rotamers, pre-organizing the drug molecule into a conformation that is favorable for binding to its biological target, thereby reducing the entropic penalty of binding.[13]

Case Study: Enhancing Potency in a DHODH Inhibitor

A compelling example of the 1,1-difluoroethyl group's impact is seen in the development of dihydroorotate dehydrogenase (DHODH) inhibitors. In one instance, the replacement of a methoxy group with a 1,1-difluoroethyl group on a triazolopyrimidine scaffold resulted in a remarkable improvement in potency.[2] This enhancement is attributed to the combination of increased metabolic stability and potentially more favorable interactions within the DHODH active site, underscoring the strategic advantage of this modification.[2][4]

| Parameter | Methoxy Analogue | 1,1-Difluoroethyl Analogue | Rationale for Improvement |

| Metabolic Stability | Susceptible to O-demethylation | Highly stable to oxidation[3] | Strong C-F bonds block CYP450 metabolism. |

| Potency (IC₅₀) | Weaker | Significantly Stronger[2] | Improved binding from conformational and/or H-bond effects. |

| Lipophilicity (cLogP) | Baseline | Moderately Increased | Fine-tunes solubility and permeability. |

Experimental Protocols: A Self-Validating System

To rigorously assess the impact of incorporating a 1,1-difluoroethyl group, standardized, reproducible assays are essential. The following protocols describe core methodologies for evaluating key drug-like properties.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is the gold standard for evaluating a compound's susceptibility to metabolism by Phase I enzymes, primarily CYP450s.

Objective: To determine the intrinsic clearance (CLint) of a compound. A lower CLint value indicates greater metabolic stability.[15]

Methodology:

-

Preparation: Thaw cryopreserved human liver microsomes (HLM) on ice. Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

-

Pre-incubation: Aliquot the master mix into a 96-well plate. Add the test compound (from a DMSO stock, final concentration 1 µM) and pre-incubate at 37°C for 5 minutes to equilibrate.

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP450s).

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area ratio of the parent compound to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t½) / (mg microsomal protein / mL)).[15]

Caption: Workflow for an in vitro microsomal stability assay.

Protocol 2: LogD₇.₄ Determination by Shake-Flask Method

Objective: To measure the distribution coefficient of a compound between an organic and an aqueous phase at physiological pH.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Use n-octanol as the organic phase. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and allowing them to separate.

-

Compound Addition: Prepare a stock solution of the test compound in the pre-saturated buffer.

-

Partitioning: In a glass vial, combine 1 mL of the compound-containing buffer with 1 mL of the pre-saturated n-octanol.

-

Equilibration: Shake the vial vigorously for 1 hour at room temperature to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at 2,000 rpm for 15 minutes to achieve complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Conclusion and Future Outlook

The 1,1-difluoroethyl group is more than just a fluorinated substituent; it is a sophisticated tool for multi-parameter optimization in drug design. Its ability to serve as a metabolically stable bioisostere for the methoxy group is a primary driver of its utility. However, its more subtle effects on lipophilicity, pKa, conformational bias, and its unique capacity to act as a lipophilic hydrogen bond donor provide medicinal chemists with a powerful handle to fine-tune potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for the direct and late-stage introduction of this group continue to advance, the strategic application of the 1,1-difluoroethyl moiety is set to become even more widespread, accelerating the development of safer and more effective medicines.[1]

References

-

1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC. (2019, September 9). National Center for Biotechnology Information. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021, June 10). Taylor & Francis Online. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017, January 4). ACS Publications. [Link]

-

A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B)... (n.d.). ResearchGate. [Link]

-

Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC. (2019, June 28). National Center for Biotechnology Information. [Link]

-

Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - PMC. (2026, February 5). National Center for Biotechnology Information. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013, March 4). Angewandte Chemie International Edition. [Link]

-

Quantifying the ability of the CF2H group as a hydrogen bond donor. (2025, January 20). Beilstein Journal of Organic Chemistry. [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI. [Link]

-

A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor. (n.d.). Synfacts. [Link]

-

Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. (2026, February 5). Beilstein Journal of Organic Chemistry. [Link]

-

CF2H, a Hydrogen Bond Donor - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Recent Advances for the Direct Introduction of the CF2Me Moiety. (n.d.). Frontiers in Chemistry. [Link]

-

2,2‐Difluoroethylation of drug targets. (A=hydrogen bond acceptor,... (n.d.). ResearchGate. [Link]

Sources

- 1. Recent Advances for the Direct Introduction of the CF2Me Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of gem-Difluoroalkyl Groups in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

The incorporation of fluorine into organic frameworks has fundamentally reshaped drug discovery. Among fluorinated motifs, the gem-difluoroalkyl group ( −CF2− ) stands out as a privileged structural element. By acting as a sophisticated bioisostere for carbonyls, ethers, and methylene groups, the gem-difluoromethylene unit profoundly alters a molecule's physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and dictating bioactive conformations[1]. This whitepaper provides an in-depth mechanistic analysis of gem-difluoroalkyl groups, detailing their structural biology implications and providing field-validated synthetic protocols for their incorporation.

The Fluorine Effect: Rationale for gem-Difluoroalkyl Incorporation

The strategic placement of a gem-difluoroalkyl group is rarely arbitrary; it is a calculated structural intervention designed to overcome specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities[1].

-

Bioisosterism: The −CF2− group is an excellent bioisostere for the carbonyl group ( −C(=O)− ); it mimics the electron-withdrawing nature and bond angles of a ketone or amide but completely removes the electrophilic carbon center, rendering the molecule immune to nucleophilic attack or enzymatic reduction in vivo.

-

Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently oxidize unactivated −CH2− groups. Replacing a vulnerable methylene with a −CF2− group blocks this metabolic vulnerability due to the exceptionally high bond dissociation energy of the C-F bond (~116 kcal/mol).

-

pKa Modulation: The strong inductive electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of adjacent basic amines. This directly impacts the drug's ionization state at physiological pH, enhancing membrane permeability and oral bioavailability[1].

Physicochemical and Pharmacokinetic Profiling

To understand the utility of the gem-difluoro group, it must be quantitatively compared against the functional groups it replaces. The table below summarizes the key physicochemical parameters that drive its use in medicinal chemistry.

| Property | Methylene ( −CH2− ) | Ether ( −O− ) | Carbonyl ( −C(=O)− ) | gem-Difluoro ( −CF2− ) |

| Bond Angle (C-X-C) | ~112° | ~111° | ~120° | ~118° |

| C-X Bond Length (Å) | 1.53 | 1.43 | 1.22 | 1.35 (C-F) |

| Lipophilicity ( Δ logP) | Baseline | Decreases | Decreases | Increases |

| Metabolic Stability | Susceptible to CYP oxidation | Susceptible to O-dealkylation | Susceptible to reduction | Highly resistant |

| Dipole Moment (D) | ~0.0 | ~1.2 | ~2.7 | ~2.3 |

Data synthesis demonstrates that the −CF2− group perfectly bridges the geometric profile of a carbonyl (~120°) while providing the metabolic inertness required for prolonged half-life.

Mechanistic Structural Biology: Conformational Control

Beyond simple steric or electronic mimicry, gem-difluoroalkyl groups exert profound conformational control over flexible alkyl chains through stereoelectronic effects—most notably, the fluorine gauche effect .

Because fluorine is highly electronegative, it lowers the energy of the adjacent C-F anti-bonding orbital ( σC−F∗ ). This allows for stabilizing hyperconjugation from an adjacent parallel C-H bonding orbital ( σC−H→σC−F∗ ). Consequently, the molecule is thermodynamically driven to adopt a gauche conformation rather than the sterically expected anti conformation. This stereoelectronic phenomenon effectively "locks" the drug into a specific rotamer, reducing the entropic penalty upon binding to the target receptor.

Stereoelectronic pathway illustrating conformational locking via the fluorine gauche effect.

Advanced Synthetic Methodologies: The Photoredox Paradigm

Historically, the synthesis of gem-difluoro compounds relied on aggressive, toxic, and highly reactive deoxofluorinating agents like DAST or SF4 , which suffer from poor functional group tolerance. Alternatively, difluoromalonic acid can be used as an early-stage precursor, yielding difluoroacetic acid via thermal decarboxylation[2].

However, modern medicinal chemistry demands late-stage functionalization. Recent breakthroughs have established photoredox catalysis as the premier method for introducing −CF2− groups under mild, switchable conditions. By utilizing chlorodifluoroacetic anhydride (CDFAA) as a low-cost fluoroalkylating reagent, chemists can generate a gem-difluoro carboxy radical via single-electron transfer (SET)[3].

Solvent-controlled photoredox catalytic cycle for divergent gem-difluoro synthesis.

Self-Validating Experimental Protocol: Divergent Synthesis of gem-Difluoro- γ -Lactams

The following protocol details the solvent-controlled switchable synthesis of gem-difluoro- γ -lactams using photoredox catalysis[3],[4]. This methodology is highly valued for its excellent chemo- and regioselectivity.

Objective: Late-stage incorporation of a gem-difluoro- γ -lactam ring onto an unactivated alkene framework.

Step-by-Step Methodology & Causality:

-

Preparation of the Reaction Matrix: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.2 mmol) and the photocatalyst fac-[Ir(ppy)3] (1.0 mol%).

-

Causality: Flame-drying is critical. The CDFAA reagent is highly sensitive to ambient moisture, which would prematurely hydrolyze the anhydride and quench the radical generation cascade[4].

-

-

Solvent Selection (The Divergent Switch): Add 2.0 mL of anhydrous Acetonitrile (MeCN) under an argon atmosphere.

-

Causality: The choice of solvent is the primary control element. MeCN actively participates in the reaction via a Ritter-type cyclization, trapping the carbocation intermediate to form the nitrogen-containing lactam. Substituting MeCN with DMF would divert the pathway entirely toward O-cyclization, yielding a γ -lactone instead,[3].

-

-

Reagent Introduction: Inject chlorodifluoroacetic anhydride (CDFAA) (0.4 mmol, 2.0 equiv) via a gas-tight syringe.

-

Causality: CDFAA acts as a bifunctional reagent. The C-Cl bond is specifically targeted for mesolytic cleavage because its bond dissociation energy is significantly lower than the C-F bonds, ensuring selective generation of the ⋅CF2CO2R radical[3].

-

-

Photochemical Activation: Degas the mixture via three freeze-pump-thaw cycles. Irradiate the stirring solution with 440-450 nm blue LEDs at room temperature for 16 hours.

-

Causality: Degassing removes dissolved oxygen, which is a potent triplet quencher that would deactivate the excited state photocatalyst ( PC∗ ) and scavenge the difluoroalkyl radicals. Visible light provides the exact energy required to excite fac-[Ir(ppy)3] to its long-lived triplet state, enabling the Single-Electron Transfer (SET)[4].

-

-

Self-Validation & Workup: Monitor the reaction via TLC or 19F NMR. A successful conversion is indicated by the disappearance of the CDFAA signal and the emergence of a distinct AB quartet in the 19F NMR spectrum (characteristic of diastereotopic gem-difluoro fluorines). Quench the reaction with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and purify via silica gel chromatography.

Late-Stage Functionalization Strategies

Beyond primary synthesis, gem-difluoroalkenes serve as highly versatile intermediates for further diversification. Because the two strong electron-withdrawing fluorine atoms polarize the double bond, these alkenes are susceptible to specialized electrophilic and radical additions[5].

-

Chalcogenide-Catalyzed Functionalization: Recent advances have demonstrated the intermolecular electrophilic thio- and halofunctionalization of gem-difluoroalkenes. By utilizing selenide or sulfide catalysis, simple treatment of these alkenes with electrophilic sulfur/halogen reagents yields diverse multifunctionalized difluoroalkyl sulfides and halides[6].

-

Defluorinative Benzylation: Photoredox/Ni dual-catalysis enables the defluorinative benzylation of trifluoromethyl alkenes with alkylarenes. This protocol provides convenient access to structurally complex benzylated gem-difluoroalkenes, which are highly sought after in the construction of chiral drug molecules[7].

-

Chiral Reagents: The synthesis of chiral gem-difluoroalkyl propargylic borons and α -allenols via rhodium-catalyzed B–H bond insertion provides modular building blocks for constructing asymmetric gem-difluoro stereocenters[8]. Furthermore, base-mediated isomerization of gem-difluoropropargylic derivatives yields enones with gem-difluoroalkyl chains, which are excellent precursors for pyrazolines and pyrrolines[9].

Conclusion

The gem-difluoroalkyl group is far more than a simple fluorine substitution; it is a precision tool for molecular engineering. By mastering the stereoelectronic rules that govern its behavior and leveraging modern photoredox protocols for its installation, medicinal chemists can systematically optimize the pharmacokinetic stability, target affinity, and overall clinical viability of next-generation therapeutics.

References

-

Photoredox Activation of Anhydrides for the Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds ETH Zurich / Angewandte Chemie[Link]

-

Synthesis of enones, pyrazolines and pyrrolines with gem-difluoroalkyl side chains National Institutes of Health (PMC)[Link]

-

Chiral gem-Difluoroalkyl Reagents: gem-Difluoroalkyl Propargylic Borons and gem-Difluoroalkyl α-Allenols ResearchGate / Chemical Science[Link]

-

Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis ChemRxiv[Link]

-

Chalcogenide-Catalyzed Intermolecular Electrophilic Thio- and Halofunctionalization of gem-Difluoroalkenes ACS Organic Letters[Link]

-

Photoredox Enabled Defluorinative Benzylation of Trifluoromethyl Alkenes with Alkylarenes ACS Organic Letters[Link]

-

Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis National Institutes of Health (PMC)[Link]

-

Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds National Institutes of Health (PMC)[Link]

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of enones, pyrazolines and pyrrolines with gem-difluoroalkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of Methyl 4-(1,1-difluoroethyl)benzoate in Medicinal Chemistry: Physicochemical Profiling and Analytical Validation

Executive Summary

In contemporary drug development, the strategic incorporation of fluorine is a highly effective method for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of active pharmaceutical ingredients (APIs). Methyl 4-(1,1-difluoroethyl)benzoate (CAS: 444915-84-8) serves as a critical synthetic building block in this domain[1]. With a molecular formula of C₁₀H₁₀F₂O₂ and a molecular weight of 200.18 g/mol , this compound enables the precise introduction of a 1,1-difluoroethyl moiety into complex molecular architectures[2]. This technical whitepaper details the physicochemical causality, synthetic methodologies, and self-validating analytical frameworks required to utilize this compound effectively in pharmaceutical research.

Physicochemical Profiling & Structural Causality

The exact molecular weight and formula of Methyl 4-(1,1-difluoroethyl)benzoate dictate its behavior in both synthetic workflows and biological systems. The 1,1-difluoroethyl group acts as a specialized bioisostere for ethyl or isopropyl groups.

Causality in Drug Design:

-

Metabolic Shielding: The high bond dissociation energy of the C-F bond (~116 kcal/mol) prevents cytochrome P450-mediated oxidation at the benzylic position, a common metabolic hotspot.

-

Lipophilicity Modulation: The integration of two fluorine atoms increases the overall lipophilicity (LogD) of the molecule without adding the massive steric bulk associated with larger alkyl or halogenated groups, thereby enhancing passive membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value | Causality / Analytical Significance |

| Chemical Name | Methyl 4-(1,1-difluoroethyl)benzoate | Standard IUPAC nomenclature. |

| CAS Registry Number | 444915-84-8 | Unique identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C₁₀H₁₀F₂O₂ | Dictates exact mass and isotopic distribution patterns[2]. |

| Molecular Weight | 200.18 g/mol | Average mass utilized for stoichiometric reaction scaling[1]. |

| Monoisotopic Mass | 200.0649 Da | The critical target value for High-Resolution Mass Spectrometry. |

| Physical State | Solid | Baseline physical state for formulation and handling[3]. |

Analytical Validation: A Self-Validating Protocol

To ensure absolute scientific integrity during API synthesis, the molecular weight and formula of the C₁₀H₁₀F₂O₂ intermediate must be confirmed through a self-validating, orthogonal analytical system. We employ High-Resolution Mass Spectrometry (HRMS) for exact mass determination alongside Nuclear Magnetic Resonance (NMR) spectroscopy for atomic connectivity.

-

HRMS Rationale: By utilizing Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry, the exact mass match (within <5 ppm error) definitively validates the C₁₀H₁₀F₂O₂ formula against isobaric impurities.

-

NMR Rationale: ¹⁹F NMR is highly sensitive and provides an unambiguous signal for the -CF₂- group, confirming the incorporation of exactly two fluorine atoms, while ¹³C NMR validates the preservation of the ester carbonyl.

Workflow for the analytical validation of the C10H10F2O2 molecular formula and weight.

Experimental Methodology: Synthesis and Characterization

Protocol A: Synthesis via Deoxofluorination

Objective: Convert Methyl 4-acetylbenzoate to Methyl 4-(1,1-difluoroethyl)benzoate. Causality: Diethylaminosulfur trifluoride (DAST) is selected as the fluorinating agent because it selectively converts ketones to gem-difluorides without hydrolyzing the methyl ester, provided strictly anhydrous conditions are maintained.

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Methyl 4-acetylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Causality: Argon and anhydrous DCM prevent the violent hydrolysis of DAST into highly corrosive hydrofluoric acid (HF).

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DAST (2.5 eq) dropwise over 15 minutes. Causality: The 0 °C temperature controls the exothermic fluorination kinetics and minimizes elimination side-reactions (e.g., the formation of unwanted vinyl fluorides).

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) mobile phase until the precursor is fully consumed.

-

Quenching: Carefully pour the reaction mixture into a vigorously stirred saturated aqueous NaHCO₃ solution at 0 °C. Causality: The bicarbonate safely neutralizes generated HF and unreacted DAST.

-

Purification: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the pure C₁₀H₁₀F₂O₂ product.

Protocol B: LC-MS/HRMS Validation of Molecular Weight

Objective: Confirm the molecular weight (200.18 g/mol ) and formula (C₁₀H₁₀F₂O₂).

Step-by-Step Procedure:

-

Sample Prep: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Acetonitrile to create a standard analytical stock.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as a proton source, promoting efficient ionization in the ESI source.

-

Mass Spectrometry: Operate the TOF-MS in positive ion mode. Calibrate the instrument using a standard tuning mix to ensure mass accuracy is strictly < 5 ppm.

-

Data Analysis: Extract the ion chromatogram for the target exact mass. The expected[M+H]⁺ peak is m/z 201.072. Analyze the isotopic pattern to confirm the carbon count (10 carbons yield an ~11% M+1 peak), definitively validating the C₁₀H₁₀F₂O₂ formula.

Application in Drug Development: The Fluorine Advantage

Integrating the C₁₀H₁₀F₂O₂ framework into a drug candidate is a calculated maneuver during lead optimization. The difluoroethyl group directly influences the downstream pharmacological profile, transforming a rapidly metabolized hit compound into a viable, bioavailable lead.

Pharmacokinetic advantages of integrating the difluoroethyl moiety in drug design.

References

Sources

An In-depth Technical Guide to the Predicted and Experimental Solubility of Methyl 4-(1,1-difluoroethyl)benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. The introduction of fluorine-containing moieties is a widely adopted strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive analysis of Methyl 4-(1,1-difluoroethyl)benzoate, a compound of interest in drug discovery, focusing on the predictive assessment of its aqueous solubility. We explore established computational models, including the General Solubility Equation (GSE) and group contribution methods like ALOGPS, to generate robust solubility predictions. Recognizing that in silico models are predictive, we present a rigorous, self-validating experimental protocol—the equilibrium shake-flask method—as the gold standard for empirical verification. This document is structured to provide not only the predictive data but also the underlying scientific rationale for both the computational and experimental methodologies, empowering researchers to make informed decisions in the early stages of drug development.

Part 1: Compound Profile: Methyl 4-(1,1-difluoroethyl)benzoate

Methyl 4-(1,1-difluoroethyl)benzoate is a derivative of methyl benzoate featuring a 1,1-difluoroethyl group at the para position of the benzene ring. This substitution is of significant interest in medicinal chemistry. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially enhancing metabolic stability by blocking oxidative pathways and altering the electronic properties of the molecule, which can influence target binding and pharmacokinetic profiles.

Given that this specific compound is a novel or less-documented entity, its physicochemical properties must be estimated based on its constituent structure and comparison with well-characterized analogs.

Structure:

Table 1: Estimated Physicochemical Properties of Methyl 4-(1,1-difluoroethyl)benzoate

| Property | Value (Estimated) | Rationale & Source |

| Molecular Formula | C₁₀H₁₀F₂O₂ | Derived from structure. |

| Molecular Weight | 200.18 g/mol | Calculated from atomic weights. |

| logP (Octanol/Water) | 2.9 - 3.2 | Estimated based on the logP of methyl benzoate (2.12) and the known lipophilic contribution of a -CF₂CH₃ group.[1] |

| Melting Point (MP) | 40 - 60 °C | Estimated. The parent compound, methyl benzoate, is a liquid at room temperature (MP -12°C).[2] The addition of the difluoroethyl group and increased molecular weight likely results in a low-melting solid. |

| pKa | Not Applicable | As a neutral ester, this compound is not expected to ionize under physiological pH conditions. |

Part 2: Computational Solubility Prediction

In silico solubility prediction is an indispensable tool in modern drug discovery, enabling the rapid, cost-effective screening of large compound libraries to flag potential liabilities before significant resources are invested in synthesis and testing.[3][4][5] These models leverage known physicochemical properties to estimate a compound's behavior in aqueous media.

Methodology 1: The General Solubility Equation (GSE)